REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([SiH:8]([C:13]2[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=2[F:23])[O:9][CH2:10][CH2:11]Cl)=[C:6]([F:24])[C:5]([F:25])=[C:4]([F:26])[C:3]=1[F:27].[C:28]1([Li])[C:37]([F:38])=[C:35]([F:36])[C:33]([F:34])=[C:31]([F:32])[C:29]=1[F:30]>CCOCC>[F:38][C:37]1[C:28]([C:11]([C:13]2[C:14]([F:23])=[C:15]([F:22])[C:16]([F:21])=[C:17]([F:20])[C:18]=2[F:19])([C:28]2[C:37]([F:38])=[C:35]([F:36])[C:33]([F:34])=[C:31]([F:32])[C:29]=2[F:30])[CH2:10][O:9][SiH3:8])=[C:29]([F:30])[C:31]([F:32])=[C:33]([F:34])[C:35]=1[F:36].[Si:8]([O:9][CH2:10][CH3:11])([C:28]1[C:29]([F:30])=[C:31]([F:32])[C:33]([F:34])=[C:35]([F:36])[C:37]=1[F:38])([C:13]1[C:18]([F:19])=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[F:23])[C:7]1[C:6]([F:24])=[C:5]([F:25])[C:4]([F:26])=[C:3]([F:27])[C:2]=1[F:1]
|
Name
|
di(pentafluorophenyl)chloroethoxysilane
|
Quantity
|
88.54 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=C(C(=C1[SiH](OCCCl)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
C6F5—Li
|
Quantity
|
34.8 g
|
Type
|
reactant
|
Smiles
|
C1(=C(F)C(F)=C(F)C(F)=C1F)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Formed clear solution
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=C(C(=C1C(CO[SiH3])(C1=C(C(=C(C(=C1F)F)F)F)F)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F
|
Name
|
|
Type
|
product
|
Smiles
|
[Si](C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(F)C(F)=C(F)C(F)=C1F)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |